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molecular formula C7H9N3 B8506711 2-Acetylpyridine hydrazone

2-Acetylpyridine hydrazone

Cat. No. B8506711
M. Wt: 135.17 g/mol
InChI Key: VORLUOBZMKFUAV-UHFFFAOYSA-N
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Patent
US05281597

Procedure details

A solution of 6.76 g (0.05 mol) of 2-acetylpyridine hydrazone in 10 ml of MeOH was treated with 7.2 g (0.05 mol) of cyclohexyl isothiocyanate and the solution was heated at reflux for 3 hours. The solution was chilled, and the crystals which formed were collected. Recrystallization of the product from 150 ml of MeOH afforded 6.40 9 (46%) of white needles of 2-acetylpyridine 4-cyclohexyl-3-thiosemicarbazone, mp 155° C.
Quantity
6.76 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[N:9][NH2:10])([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[CH3:2].C1([N:17]=[C:18]=[S:19])CCCCC1>CO>[C:1](=[N:9][NH:10][C:18]([NH2:17])=[S:19])([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
6.76 g
Type
reactant
Smiles
C(C)(C1=NC=CC=C1)=NN
Name
Quantity
7.2 g
Type
reactant
Smiles
C1(CCCCC1)N=C=S
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was chilled
CUSTOM
Type
CUSTOM
Details
the crystals which formed
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
Recrystallization of the product from 150 ml of MeOH

Outcomes

Product
Name
Type
product
Smiles
C(C)(C1=NC=CC=C1)=NNC(=S)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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